1-(4-Chloro-2,3-difluorophenyl)ethanone
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Overview
Description
1-(4-Chloro-2,3-difluorophenyl)ethanone is an organic compound with the molecular formula C8H5ClF2O. It is a solid substance with a molecular weight of 190.58 g/mol . This compound is notable for its use as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
It is known that this compound is an intermediate in the synthesis of certain pharmaceuticals .
Mode of Action
The mode of action of 1-(4-Chloro-2,3-difluorophenyl)ethanone is primarily through its reduction to a chiral alcohol intermediate . This reduction is catalyzed by ketoreductases, which are enzymes that have been found to exhibit excellent stereoselectivity .
Biochemical Pathways
The biochemical pathway primarily involves the reduction of the ketone group in this compound to an alcohol group, resulting in a chiral alcohol intermediate . This reduction is catalyzed by ketoreductases
Result of Action
The result of the action of this compound is the production of a chiral alcohol intermediate . This intermediate is a crucial component in the synthesis of certain pharmaceuticals .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the activity of the ketoreductases that catalyze its reduction can be affected by factors such as temperature and pH . .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2,3-difluorophenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloro-2,3-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2,3-difluorophenyl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Reduction: 1-(4-Chloro-2,3-difluorophenyl)ethanol.
Oxidation: 1-(4-Chloro-2,3-difluorophenyl)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chloro-2,3-difluorophenyl)ethanone has several applications in scientific research:
Comparison with Similar Compounds
- 1-(4-Chloro-3,5-difluorophenyl)ethanone
- 2-Chloro-1-(3,4-difluorophenyl)ethanone
Comparison: 1-(4-Chloro-2,3-difluorophenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and the types of reactions it can undergo . Compared to its analogs, this compound may exhibit different physical properties, such as melting point and solubility, as well as varying reactivity towards nucleophiles and electrophiles .
Properties
IUPAC Name |
1-(4-chloro-2,3-difluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJSSCLJGUICHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)Cl)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807044-59-2 |
Source
|
Record name | 1-(4-chloro-2,3-difluorophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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